MFCD31714187
Description
However, based on the nomenclature conventions observed in the evidence (e.g., MDL numbers like MFCD00003330 and MFCD00039227), it can be inferred that this identifier corresponds to a structurally defined organic compound. Such identifiers are typically assigned by chemical suppliers (e.g., MilliporeSigma) and link to specific molecular formulas, physicochemical properties, and synthesis protocols. For example, analogous compounds like CAS 1761-61-1 (C₇H₅BrO₂) and CAS 1533-03-5 (C₁₀H₉F₃O) share MDL identifiers (MFCD00003330 and MFCD00039227, respectively) and are characterized by halogenated or fluorinated aromatic frameworks .
If "MFCD31714187" follows similar conventions, it likely represents a halogen- or heteroatom-substituted aromatic compound with applications in pharmaceuticals, agrochemicals, or materials science. Key properties such as solubility, log S (a measure of aqueous solubility), and bioactivity scores (e.g., bioavailability, CYP inhibition) would be critical for its functional classification .
Properties
IUPAC Name |
5-(5-bromopyridin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-8-3-7(4-12-5-8)10-13-9(14-15-10)6-1-2-6/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIUGDYDCHZQFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and cyclopropyl-substituted oxadiazole precursors .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions may lead to the removal of the bromine atom or reduction of the oxadiazole ring.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
- Oxidation products may include oxides or hydroxylated derivatives.
- Reduction products may include de-brominated or reduced oxadiazole compounds.
- Substitution products depend on the nucleophile used and may include various substituted pyridine derivatives .
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new materials with specific properties .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties .
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific diseases .
Industry:
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data for "MFCD31714187" is unavailable, a comparative framework can be constructed using structurally analogous compounds from the evidence. Below is a detailed analysis based on CAS 1761-61-1 (C₇H₅BrO₂) and CAS 1533-03-5 (C₁₀H₉F₃O), along with their analogs:
Table 1: Physicochemical Properties
Key Findings:
Structural Similarity :
- Halogenated (Br, F) and electron-withdrawing groups (e.g., nitro, trifluoromethyl) are common in these compounds, enhancing reactivity in cross-coupling or nucleophilic substitution reactions .
- For example, CAS 1761-61-1 contains a bromine atom, making it a candidate for Suzuki-Miyaura coupling, whereas CAS 1533-03-5 ’s trifluoromethyl group improves metabolic stability in drug candidates .
Synthetic Accessibility: CAS 1761-61-1 is synthesized via green chemistry protocols using recyclable catalysts (e.g., A-FGO in tetrahydrofuran), achieving 98% yield . CAS 1533-03-5 employs methanol-based reactions with sulfonyl hydrazides, followed by silica gel chromatography for purification .
However, CAS 1761-61-1’s higher solubility (0.687 mg/mL) may favor in vitro assays, while CAS 1533-03-5’s fluorinated structure enhances blood-brain barrier permeability .
Safety Profiles :
- CAS 1761-61-1 carries a H302 warning, whereas analogs like 1-(4-(trifluoromethyl)phenyl)propan-1-one may pose additional risks (e.g., skin irritation) due to increased lipophilicity .
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